6-[4-(4-fluorophenyl)piperazin-1-yl]-N,N'-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[4-(4-fluorophenyl)piperazin-1-yl]-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a fluorophenyl group and a triazine core substituted with two methylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a fluorophenyl group through nucleophilic substitution reactions. The triazine core is then synthesized separately and substituted with two methylphenyl groups. The final step involves coupling the piperazine derivative with the triazine core under controlled conditions, often using catalysts and solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
6-[4-(4-fluorophenyl)piperazin-1-yl]-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and triazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
6-[4-(4-fluorophenyl)piperazin-1-yl]-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 6-[4-(4-fluorophenyl)piperazin-1-yl]-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The piperazine ring and fluorophenyl group allow the compound to bind to certain receptors or enzymes, modulating their activity. The triazine core contributes to the compound’s stability and ability to interact with multiple targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile: Shares the piperazine and fluorophenyl groups but has a different core structure.
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Similar triazine core but different substituents.
Uniqueness
6-[4-(4-fluorophenyl)piperazin-1-yl]-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C27H28FN7 |
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Molecular Weight |
469.6 g/mol |
IUPAC Name |
6-[4-(4-fluorophenyl)piperazin-1-yl]-2-N,4-N-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C27H28FN7/c1-19-7-3-5-9-23(19)29-25-31-26(30-24-10-6-4-8-20(24)2)33-27(32-25)35-17-15-34(16-18-35)22-13-11-21(28)12-14-22/h3-14H,15-18H2,1-2H3,(H2,29,30,31,32,33) |
InChI Key |
XNNCMANSHFMIRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)N3CCN(CC3)C4=CC=C(C=C4)F)NC5=CC=CC=C5C |
Origin of Product |
United States |
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